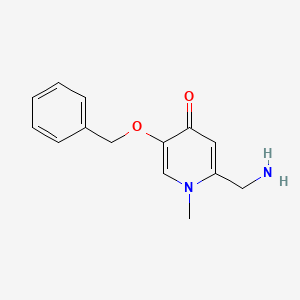
2-(Aminomethyl)-5-(benzyloxy)-1-methylpyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-5-(benzyloxy)-1-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Aminomethyl)-5-(benzyloxy)-1-methylpyridin-4(1H)-one, with the CAS number 812653-97-7, is a pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by an aminomethyl group and a benzyloxy substituent, suggests possible interactions with various biological targets. This article explores its biological activity, synthesizing data from various studies to present a comprehensive overview.
The molecular formula of this compound is C14H16N2O2 with a molecular weight of 244.29 g/mol. Its structure is pivotal in determining its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| CAS Number | 812653-97-7 |
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an enzyme inhibitor and its effects on cellular processes.
Enzyme Inhibition
Recent studies have indicated that this compound exhibits inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance, its structural similarity to known inhibitors suggests it may interact with tyrosinase, an enzyme critical in melanin biosynthesis.
Case Study: Tyrosinase Inhibition
In a comparative study of pyridine derivatives, compounds structurally related to this compound were tested for their tyrosinase inhibitory activity. The results indicated that modifications in the substituents significantly affected the inhibitory potency:
| Compound | IC50 (µM) |
|---|---|
| Kojic Acid | 28.6 ± 3.56 |
| Related Pyridine Derivative | ~27.5 |
| 2-(Aminomethyl)-5-(benzyloxy)... | TBD |
This study highlights the potential of this compound as a lead for developing skin-whitening agents or treatments for hyperpigmentation disorders.
Anticancer Activity
Another study investigated the antiproliferative effects of similar pyridine derivatives on human cancer cell lines. While specific data for our compound was not available, related structures demonstrated IC50 values ranging from 10 µM to over 100 µM against various cancer types, indicating a promising avenue for further research.
Mechanistic Insights
The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity: By mimicking natural substrates or cofactors.
- Induction of Apoptosis: Through activation of caspases or modulation of Bcl-2 family proteins.
- Cell Cycle Arrest: Potentially through interference with cyclin-dependent kinases.
科学研究应用
Biological Activities
Research indicates that 2-(Aminomethyl)-5-(benzyloxy)-1-methylpyridin-4(1H)-one may have multiple therapeutic applications:
Neuropharmacological Applications
- MAO-B Inhibition : This compound has been studied for its potential as a monoamine oxidase B (MAO-B) inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Parkinson's disease. MAO-B inhibitors help increase dopamine levels in the brain, alleviating symptoms associated with dopamine deficiency.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially shielding neurons from oxidative stress and inflammation, which are common in neurodegenerative conditions.
Antioxidant Properties
- The compound has shown promising antioxidant activity, which could be beneficial in mitigating oxidative stress-related damage in various diseases, including neurodegenerative disorders and cardiovascular diseases.
Potential for Anticancer Activity
Case Studies and Research Findings
Several studies have highlighted the significance of this compound:
- A study published in the journal Molecules indicated that similar pyridine derivatives possess selective MAO-B inhibitory activity with competitive and reversible inhibition modes. This suggests that compounds like this compound could be developed into effective treatments for Parkinson's disease .
- Another research article focused on the synthesis and evaluation of benzyloxy-substituted pyridine derivatives, demonstrating their potential as multifunctional agents against neurodegenerative diseases. The findings support the hypothesis that modifications to the benzyloxy group can enhance biological activity .
Comparative Analysis of Related Compounds
The table below summarizes key compounds related to this compound and their biological activities:
属性
IUPAC Name |
2-(aminomethyl)-1-methyl-5-phenylmethoxypyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-16-9-14(13(17)7-12(16)8-15)18-10-11-5-3-2-4-6-11/h2-7,9H,8,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKRGGUCKYZORI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1CN)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













